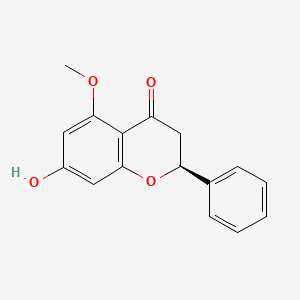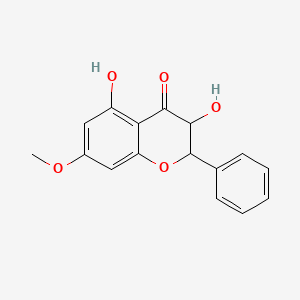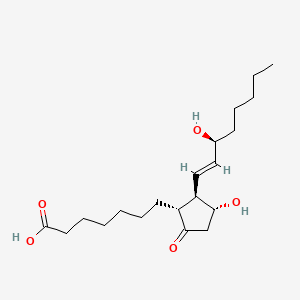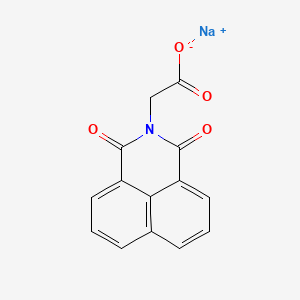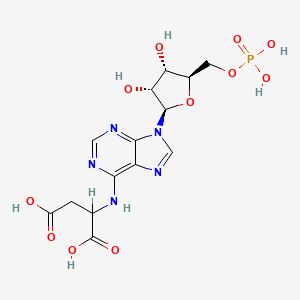
腺苷琥酸
描述
Adenylosuccinic acid (ASA) is a purine ribonucleoside monophosphate that plays a role in the nucleotide cycle metabolite . It was once investigated as an orphan drug for clinical application in Duchenne muscular dystrophy (DMD) . ASA participates in purine recycling and energy homeostasis and might be crucial for averting inflammation and other forms of cellular stress during intense energy demand and maintaining tissue biomass and glucose disposal .
Synthesis Analysis
Adenylosuccinic acid can be synthesized from 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine in three steps. The final product, adenylosuccinic acid, is obtained by removing the protecting groups from the compound and phosphorylating it with dibenzyl phosphorochloridate .
Molecular Structure Analysis
The molecular formula of Adenylosuccinic acid is C14H18N5O11P . The average molecular weight is 463.2934 and the monoisotopic molecular weight is 463.074042955 . The InChI key is OFBHPPMPBOJXRT-DPXQIYNJSA-N .
Chemical Reactions Analysis
Adenylosuccinic acid is a substrate of the enzyme adenylosuccinase in the purine metabolism pathway. It is converted from IMP by adenylosuccinate synthetase . In alanine, aspartate, and glutamate metabolism pathway, it is converted from L-aspartate and a product of adenylosuccinate synthetase .
Physical And Chemical Properties Analysis
Adenylosuccinic acid has a density of 2.2±0.1 g/cm3. Its boiling point is 921.9±75.0 °C at 760 mmHg. The vapor pressure is 0.0±0.3 mmHg at 25°C. The enthalpy of vaporization is 140.4±3.0 kJ/mol and the flash point is 511.3±37.1 °C .
科学研究应用
杜欧肌营养不良中的作用
腺苷琥酸(ASA)已被确认为核因子红细胞2相关因子-2(Nrf2)的新型诱导剂,Nrf2是抗氧化和细胞保护应对细胞压力的主要调节因子。ASA的这种特性对于改变杜欧肌营养不良(DMD)在营养不良mdx小鼠和人类DMD患者中的进展具有重要意义,暗示了在管理这种情况中的潜在治疗应用(Rybalka et al., 2020)。
嘌呤生物合成中的酶功能
腺苷琥酸裂解酶是参与新嘌呤生物合成途径的关键酶,对细胞复制和代谢都至关重要。它催化两个单独的反应,在腺苷酸单磷酸中的两个不同位置添加氮,发挥着重要作用。这种酶的功能对于维持正常的细胞代谢至关重要,人类酶中的突变可能导致严重的临床后果,包括智力障碍和自闭症特征(Toth & Yeates, 2000)。
潜在的化疗靶点
腺苷琥酸裂解酶是寄生虫核苷酸回收途径中使用的酶,在裂体寄生虫曼氏血吸虫中表达显著。由于它在寄生虫代谢中的重要性以及其结构与人类腺苷琥酸裂解酶的相似性,它被认为是治疗由这种寄生虫引起的感染的潜在化疗靶点(Foulk et al., 2002)。
理解神经疾病
腺苷琥酸裂解酶的突变与严重的神经疾病相关,包括癫痫和智力障碍。研究这些突变可以为神经疾病的表现、诊断和潜在治疗方法提供见解,如腺苷琥酸裂解酶缺乏症。这些见解对于为这些疾病患者制定更好的管理策略至关重要(Jurecka et al., 2012)。
结构见解和疾病影响
已经研究了来自不同生物体的腺苷琥酸裂解酶的结构,包括空气嗜热菌和枯草芽孢杆菌。这项研究为了解该酶在嘌呤生物合成中的作用提供了宝贵见解。这些酶的结构分析深入了解了其稳定性、催化活性以及其结构特征对各种疾病的影响。对这些酶的结构分析提供了对由腺苷琥酸裂解酶突变引起的疾病的分子基础的更深入了解,如神经疾病和代谢失调(Toth et al., 2000),(Palenchar & Colman, 2003)。
作用机制
Target of Action
Adenylosuccinic acid primarily targets the enzyme Adenylosuccinate Synthetase Isozyme 1 . This enzyme plays a crucial role in the purine nucleotide cycle, which is involved in the recycling of purine and energy homeostasis .
Mode of Action
It is known to participate in the purine nucleotide cycle (pnc), a crucial biochemical pathway involved in energy homeostasis . Under low energy conditions, AMP exits the PNC and enters the adenylate kinase (AK) reaction to generate two molecules of ADP . These are then transported across the mitochondrial membranes via adenine nucleotide translocase for re-phosphorylation by ATP synthase (Complex V) .
Biochemical Pathways
Adenylosuccinic acid is a key intermediate in the purine nucleotide cycle . This cycle is essential for the recycling of purines and the maintenance of energy homeostasis within the cell . The compound might also play a role in averting inflammation and other forms of cellular stress during periods of intense energy demand .
Pharmacokinetics
The absorption kinetics, tissue distribution, protein binding, route of elimination, half-life, and clearance of Adenylosuccinic acid are currently unknown .
Result of Action
It is believed to play a crucial role in maintaining tissue biomass and glucose disposal . It may also help avert inflammation and other forms of cellular stress during periods of intense energy demand .
Action Environment
It is known that the compound’s action can be influenced by the energy conditions within the cell . For example, under low energy conditions, the compound participates in the adenylate kinase reaction to generate ADP .
安全和危害
When handling Adenylosuccinic acid, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
属性
IUPAC Name |
(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28)/t5-,6+,9+,10+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHPPMPBOJXRT-VWJPMABRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864869 | |
| Record name | Succinyladenosine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Adenylosuccinic acid | |
CAS RN |
19046-78-7 | |
| Record name | Adenylosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19046-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartyl adenylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019046787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenylosuccinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04418 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Succinyladenosine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADENYLOSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1B4ZJ0IIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adenylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



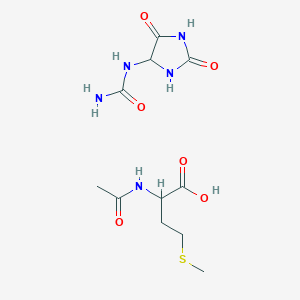

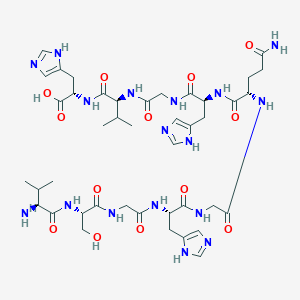


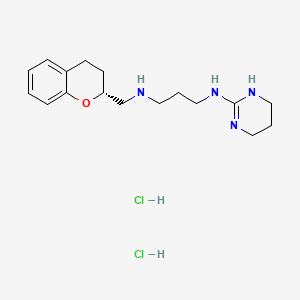
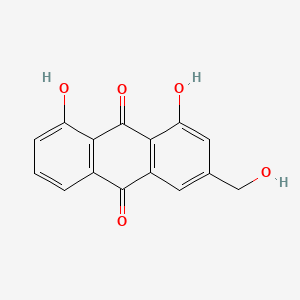
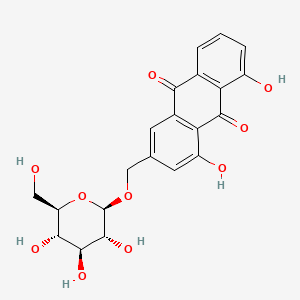
![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)
